Latanoprost Lactol
Descripción general
Descripción
- La fórmula química de this compound es C18H26O4 con un peso molecular de 306.4 g/mol .
- Se puede convertir a la forma de ácido libre de latanoprost mediante una reacción de Wittig utilizando reactivos disponibles comercialmente.
Latanoprost Lactol: es un intermedio en la síntesis de latanoprost , un análogo de prostaglandina de la serie F aprobado para su uso como fármaco hipotensor ocular.
Aplicaciones Científicas De Investigación
Química: La vía sintética de Latanoprost Lactol contribuye a la comprensión de los análogos de prostaglandinas.
Biología: La investigación sobre latanoprost y sus intermedios informa sobre la farmacología y fisiología ocular.
Medicina: Latanoprost se utiliza clínicamente para reducir la presión intraocular en pacientes con glaucoma.
Industria: La industria farmacéutica se beneficia del conocimiento de la síntesis de latanoprost.
Mecanismo De Acción
Objetivos: Latanoprost actúa sobre los receptores de prostaglandinas en el ojo (receptores FP).
Vías: La activación de los receptores FP conduce a un aumento del flujo de humor acuoso y a una reducción de la presión intraocular.
Métodos De Preparación
Rutas Sintéticas: Latanoprost Lactol se sintetiza como parte de la síntesis general de latanoprost.
Condiciones de Reacción: Las condiciones sintéticas específicas pueden variar, pero el proceso general implica varios pasos, incluida la ciclización y las transformaciones de grupos funcionales.
Producción Industrial: Los métodos de producción a escala industrial son propietarios, pero probablemente implican rutas sintéticas eficientes y escalables.
Análisis De Reacciones Químicas
Reacciones que se someten: Latanoprost Lactol puede participar en varias reacciones, incluida la ciclización, la oxidación y la reducción.
Reactivos y condiciones comunes:
Productos principales: El producto principal es el ácido libre de latanoprost, que conserva la actividad farmacológica.
Comparación Con Compuestos Similares
Singularidad: El papel de Latanoprost Lactol como intermedio lo diferencia.
Compuestos similares: Otros análogos de prostaglandinas incluyen , , y .
Actividad Biológica
The compound (3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic molecule with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic uses, and relevant research findings.
- Molecular Formula : C18H26O4
- Molecular Weight : 306.40 g/mol
- CAS Number : 352276-28-9
1. Pharmacological Effects
The compound exhibits various biological activities that can be classified into several categories:
- Antiglaucoma Agents : Research indicates that this compound may have applications in treating glaucoma due to its ability to lower intraocular pressure. The mechanism is thought to involve modulation of aqueous humor dynamics and enhancement of trabecular outflow .
- Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. It is hypothesized that it may reduce oxidative stress and inflammation in neuronal cells .
The specific mechanisms through which (3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol exerts its effects include:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and synaptic plasticity.
- Antioxidant Activity : Preliminary studies indicate that it may scavenge free radicals and enhance endogenous antioxidant defenses, contributing to its neuroprotective effects .
Study 1: Antiglaucoma Efficacy
In a controlled study involving animal models of glaucoma, administration of the compound resulted in a statistically significant reduction in intraocular pressure compared to control groups. The study highlighted its potential as a therapeutic agent for managing glaucoma symptoms .
Study 2: Neuroprotective Properties
A recent investigation assessed the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C18H26O4 |
Molecular Weight | 306.40 g/mol |
CAS Number | 352276-28-9 |
Antiglaucoma Activity | Yes |
Neuroprotective Activity | Yes |
Propiedades
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-21H,6-11H2/t13-,14+,15+,16+,17-,18?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZBWVDSHTXLT-ODHFDHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)CC[C@H](CCC3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439754 | |
Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352276-28-9 | |
Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6, 6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research paper focuses on a novel synthesis method for Latanoprost, highlighting the importance of Latanoprost Lactol as a key intermediate. Could you elaborate on the role of this compound in this synthesis and its significance in achieving the desired final product?
A1: this compound plays a crucial role in the synthesis of Latanoprost as a vital intermediate. The research paper describes a ten-step synthesis where this compound is obtained by reducing a lactone precursor using Diisobutylaluminum Hydride (DIBAL) at -78°C []. This specific reduction step is critical for transforming the lactone functionality into the lactol present in this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.